4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine
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Overview
Description
4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine is a complex organic compound characterized by its unique structure, which includes both piperazine and piperidyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methylpiperidine: This can be synthesized from piperidine through methylation reactions.
Formation of sulfonyl chloride intermediates: This involves the reaction of dimethylamine with sulfonyl chloride to form dimethylaminosulfonyl chloride.
Coupling reactions: The final step involves coupling the prepared intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(Dimethylamino)sulfonyl]piperazine: Lacks the piperidyl group, which may affect its reactivity and applications.
1-[(4-methylpiperidyl)sulfonyl]piperazine: Lacks the dimethylamino group, which may influence its chemical properties and biological activity.
Uniqueness
4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine is unique due to the presence of both dimethylamino and piperidyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O4S2/c1-12-4-6-14(7-5-12)22(19,20)16-10-8-15(9-11-16)21(17,18)13(2)3/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMBCAWFOWDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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